6-Amino-2-benzyl-1,2,4-triazine-3,5-dione
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Overview
Description
6-Amino-2-benzyl-1,2,4-triazine-3,5-dione is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione typically involves the reaction of benzylamine with cyanuric chloride, followed by nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions
Major Products: The major products formed from these reactions include various substituted triazines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
6-Amino-2-benzyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, it acts as an aldose reductase inhibitor, which helps in managing complications related to diabetes. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of sorbitol from glucose .
Comparison with Similar Compounds
6-Amino-1,3,5-triazine-2,4(1H,3H)-dione (Ammelide): Similar in structure but lacks the benzyl group.
2,4,6-Tris[bis(methoxymethyl)amino]-1,3,5-triazine: Used in the production of melamine-formaldehyde resins.
Uniqueness: 6-Amino-2-benzyl-1,2,4-triazine-3,5-dione is unique due to its benzyl substitution, which imparts distinct biological activities and chemical reactivity compared to other triazines. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
61322-23-4 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-amino-2-benzyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H10N4O2/c11-8-9(15)12-10(16)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15,16) |
InChI Key |
YECQENOURUIGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC(=O)C(=N2)N |
Origin of Product |
United States |
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